molecular formula C11H23NO2 B14524099 1-(Methoxymethyl)-2,2,6,6-tetramethylpiperidin-4-ol CAS No. 62421-73-2

1-(Methoxymethyl)-2,2,6,6-tetramethylpiperidin-4-ol

Cat. No.: B14524099
CAS No.: 62421-73-2
M. Wt: 201.31 g/mol
InChI Key: FMYUOHWNBCDPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methoxymethyl)-2,2,6,6-tetramethylpiperidin-4-ol is an organic compound that belongs to the class of piperidines It is characterized by the presence of a methoxymethyl group attached to the nitrogen atom and four methyl groups attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methoxymethyl)-2,2,6,6-tetramethylpiperidin-4-ol typically involves the reaction of 2,2,6,6-tetramethylpiperidine with formaldehyde and methanol. The reaction is carried out under basic conditions, often using sodium methoxide as a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)-2,2,6,6-tetramethylpiperidin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions can be carried out using reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(Methoxymethyl)-2,2,6,6-tetramethylpiperidin-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-2,2,6,6-tetramethylpiperidin-4-ol involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxymethyl)pyrrole: This compound has a similar methoxymethyl group but is based on a pyrrole ring instead of a piperidine ring.

    4-(Methoxymethyl)-1,2,3,6-tetrahydropyridine: This compound also contains a methoxymethyl group but has a different ring structure.

Uniqueness

1-(Methoxymethyl)-2,2,6,6-tetramethylpiperidin-4-ol is unique due to its combination of a methoxymethyl group and a highly substituted piperidine ring. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

CAS No.

62421-73-2

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

1-(methoxymethyl)-2,2,6,6-tetramethylpiperidin-4-ol

InChI

InChI=1S/C11H23NO2/c1-10(2)6-9(13)7-11(3,4)12(10)8-14-5/h9,13H,6-8H2,1-5H3

InChI Key

FMYUOHWNBCDPBX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1COC)(C)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.